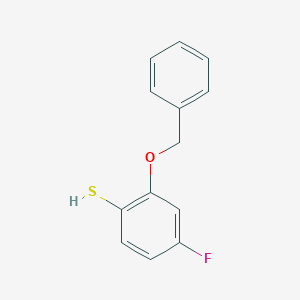

4-Fluoro-2-phenylmethoxybenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-phenylmethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FOS/c14-11-6-7-13(16)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPWRCUKJMFGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Phenylmethoxybenzenethiol

Convergent and Linear Synthetic Strategies

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step modification of a starting molecule. chemistnotes.compediaa.com | Simpler planning. pediaa.com | Lower overall yield for long sequences, a failure in one step affects the entire synthesis. ic.ac.uk |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. chemistnotes.compediaa.com | Higher overall efficiency and yield, allows for parallel synthesis of fragments. chemistnotes.com | Requires more complex planning and consideration of fragment coupling reactions. pediaa.com |

Introducing a thiol (-SH) group onto an aromatic ring can be accomplished through several methods. The choice of method often depends on the nature and position of other substituents on the ring.

One common approach involves the reduction of a corresponding sulfonyl chloride. For instance, an appropriately substituted benzene (B151609) can be sulfonylated, and the resulting sulfonyl chloride is then reduced to the thiol.

Another widely used method is the Newman-Kwart rearrangement. This involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to yield the benzenethiol.

Furthermore, direct thiolation can be achieved through the reaction of an aryl halide with a source of sulfur, such as sodium hydrosulfide (B80085), often in the presence of a catalyst. google.com However, these reactions can sometimes lack regioselectivity and may require harsh conditions. A two-step procedure involving an electrophilic substitution to form an arylsulfonium salt, followed by dealkylation, presents a milder alternative for introducing a thiol group. acs.org The use of aryne intermediates has also been explored for the synthesis of substituted benzenethiols. acs.org

Reduction of Sulfonyl Chlorides: A reliable method, but requires the prior synthesis of the sulfonyl chloride.

Newman-Kwart Rearrangement: Offers good regioselectivity and is suitable for a wide range of substrates.

Direct Thiolation: Can be achieved with various sulfur nucleophiles, though conditions can be harsh. google.com

From Aryl Amines: Diazotization of an amino group followed by reaction with a sulfur-containing reagent can yield a thiol. britannica.com

Hydrolytic Cleavage of Benzothiazoles: This method is used for the preparation of 2-aminobenzenethiols and can be applied to related structures. ijcrt.orgorientjchem.org

The formation of the phenylmethoxy (benzyloxy) ether linkage is typically achieved via a Williamson ether synthesis. This involves the reaction of a phenoxide with benzyl (B1604629) halide. In the context of synthesizing 4-Fluoro-2-phenylmethoxybenzenethiol, this would likely involve the deprotonation of a hydroxyl group on a fluorinated benzene ring, followed by reaction with benzyl chloride or benzyl bromide.

Key considerations for this reaction include:

Base Selection: A suitable base is required to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. Common bases include sodium hydride, potassium carbonate, or cesium carbonate.

Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed.

Chemoselectivity: When multiple reactive sites are present, such as a thiol group, chemoselectivity becomes crucial. It is often necessary to protect the thiol group before carrying out the etherification to prevent its alkylation. Iron(III) triflate has been shown to be an efficient catalyst for the direct and selective etherification of alcohols. acs.org Gold-catalyzed synthesis has also been employed for creating benzyl-protected substituted phenols. nih.gov Methods for the vapor-phase benzylation of phenols using a basic metal oxide catalyst have also been developed. google.com

Introducing a fluorine atom at a specific position on an aromatic ring requires regioselective fluorination methods. numberanalytics.comnih.gov The approach taken depends on the stage at which the fluorine is introduced in the synthetic sequence.

If starting with a pre-fluorinated building block, the challenge lies in directing the subsequent functionalizations to the desired positions. Conversely, if fluorination is performed on a substituted benzene ring, the existing substituents will direct the position of fluorination.

Modern electrophilic fluorinating reagents have become increasingly popular for their selectivity and milder reaction conditions compared to older methods. organicreactions.orgwikipedia.orgrsc.org

| Reagent Class | Examples | Characteristics |

| Electrophilic N-F Reagents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) wikipedia.org | Offer a range of reactivities and are generally easier and safer to handle than molecular fluorine. organicreactions.orgwikipedia.org |

| Nucleophilic Fluorinating Agents | Tetrabutylammonium fluoride (B91410) (TBAF), Cesium fluoride (CsF) | Used for the fluorination of alkyl halides and sulfonates. numberanalytics.com |

| Radical Fluorinating Agents | Fluorinated radicals generated from precursors | Used for fluorinating unactivated C-H bonds. numberanalytics.com |

A quantitative reactivity scale for various electrophilic fluorinating agents has been developed to aid in the selection of the appropriate reagent for a given transformation. rsc.org The development of mild and regiospecific benzannulation methods also provides a route to access perfluoroalkyl-substituted aromatic compounds. acs.orgwhiterose.ac.uk

Precursor Design and Functional Group Interconversions in Synthesis

The successful synthesis of this compound is highly dependent on the strategic selection of starting materials and the sequence of functional group interconversions. youtube.comyoutube.com

A common strategy involves starting with commercially available, simpler aromatic compounds and building the complexity through a series of reactions. nih.gov For the target molecule, a plausible retrosynthetic analysis might disconnect the molecule into precursors such as:

4-Fluoro-2-hydroxybenzenethiol and benzyl bromide.

A protected 4-fluoro-2-mercaptophenol (B13571446) and benzyl bromide.

A substituted aniline (B41778) that can be converted to the thiol via diazotization.

The synthesis of substituted phenols is a well-established field, with methods available to control substituent regiochemistry. oregonstate.edu Similarly, various methods exist for the preparation of substituted benzenethiols. google.comorientjchem.org

A potential synthetic route could start from 4-fluorophenol. The hydroxyl group could first be protected, followed by regioselective introduction of a protected thiol group at the 2-position. Subsequent benzylation of the hydroxyl group and deprotection of the thiol would yield the final product. The order of these steps is critical to avoid unwanted side reactions and ensure the correct isomer is formed.

Given the reactivity of both thiol and hydroxyl groups, protecting group strategies are essential to achieve the desired transformations chemoselectively. semanticscholar.orgresearchgate.net

Thiol Protecting Groups: The thiol group is acidic and its anion is highly nucleophilic, making it susceptible to oxidation and alkylation. thieme-connect.de Common protecting groups for thiols include:

Thioethers: The tert-butyl group is a common choice, being stable to many reaction conditions but removable with acid. thieme-connect.deacs.org

Disulfides: Can be formed and cleaved under mild redox conditions.

Thioesters: More easily hydrolyzed than their oxygen counterparts. thieme-connect.de

Photoremovable Groups: Such as the o-nitrobenzyl group, allow for deprotection with light, avoiding the need for chemical reagents that might affect other functional groups. americanpeptidesociety.org

Hydroxyl Protecting Groups: The phenolic hydroxyl group must also be considered. While it might be the site of a desired reaction (etherification), it may need to be protected during other steps.

Ethers: Methyl or benzyl ethers are common, though their cleavage can sometimes require harsh conditions. uchicago.eduhighfine.com

Silyl Ethers: A versatile class of protecting groups (e.g., TMS, TBDMS) with varying stabilities that can be cleaved under specific conditions, often with fluoride reagents. highfine.com

Acetals: Groups like tetrahydropyranyl (THP) are stable to basic and nucleophilic conditions but are readily removed with acid. acs.org

Propinyl Ethers: Can be selectively removed under mild conditions. scispace.com

The choice of protecting groups for both the thiol and hydroxyl functionalities must be orthogonal, meaning that one can be removed without affecting the other, allowing for selective manipulation of the functional groups at different stages of the synthesis. scispace.com

Novel Synthetic Routes and Catalyst Development.

The development of novel synthetic routes for polysubstituted aromatics has been significantly advanced by the advent of new catalytic systems. These catalysts, often based on transition metals, have enabled the formation of carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds with high efficiency and selectivity, which are crucial for the assembly of the target molecule.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of key bonds found in this compound. semanticscholar.orgrsc.org Palladium, copper, and nickel-based catalysts are particularly prominent in the formation of C-S and C-O bonds. rsc.orggoogle.comchemicalbook.com

A plausible synthetic approach to this compound can be designed starting from commercially available precursors, such as 4-fluorophenol. The synthesis would involve an initial C-O bond formation to introduce the phenylmethoxy group, followed by functionalization of the aromatic ring and subsequent C-S bond formation.

One of the most widely used methods for the synthesis of diaryl ethers is the Ullmann condensation, which has been significantly improved by the use of catalytic amounts of copper and various ligands. medchemexpress.compnas.orgmedchemexpress.com This reaction allows for the coupling of an aryl halide with a phenol (B47542). For the synthesis of the phenylmethoxy group, a Williamson ether synthesis approach is more direct, involving the benzylation of a phenolic hydroxyl group.

For the crucial C-S bond formation, the Buchwald-Hartwig amination has been extended to the thiolation of aryl halides, providing a versatile method for the synthesis of aryl thiols and thioethers. chemicalbook.comnih.govepo.orggoogle.com Palladium-catalyzed cross-coupling reactions using various thiolating agents or their precursors have become a standard procedure. arkat-usa.orgnih.govosti.gov Similarly, copper- and nickel-catalyzed systems offer alternative and sometimes complementary approaches to C-S bond formation. chemicalbook.comjst.go.jpmdma.chresearchgate.netorgsyn.orgchemicalbook.comgoogle.com

A proposed synthetic sequence could commence with the ortho-formylation of 4-fluorophenol, followed by the protection of the hydroxyl group as a benzyl ether to yield 2-(benzyloxy)-4-fluorobenzaldehyde. medchemexpress.commedchemexpress.com Subsequent reduction of the aldehyde to a benzyl alcohol, conversion to a benzyl halide, and finally thiolation would lead to the target molecule.

The following data table summarizes representative transition metal-catalyzed C-S bond formation reactions that are analogous to the final step in the proposed synthesis of this compound.

| Catalyst System | Aryl Halide/Precursor | Thiolating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ / Xantphos | 4-Bromo-1-fluoro-2-methoxybenzene | NaSH | NaOtBu | Toluene (B28343) | 100 | 85 | chemicalbook.com |

| CuI / L-proline | 1-Iodo-4-nitrobenzene | Thiourea | K₂CO₃ | DMSO | 90 | 92 | jst.go.jp |

| NiCl₂(dppe) | 4-Chlorotoluene | Thiophenol | NaOtBu | Toluene | 110 | 95 | google.com |

| Pd₂(dba)₃ / BrettPhos | 1-Chloro-4-fluorobenzene | t-BuSH | K₃PO₄ | Dioxane | 80 | 91 | nih.gov |

The synthesis of a polysubstituted aromatic compound like this compound, which has a specific arrangement of three different functional groups, is a significant challenge that requires high chemo- and regioselectivity. nih.govlibretexts.orgchadsprep.com The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of incoming groups. wikipedia.orggoogle.comyoutube.com

In a potential synthetic route starting from 4-fluorophenol, the hydroxyl group is a strong ortho-, para-director for electrophilic aromatic substitution. mdma.chresearchgate.net This allows for the selective introduction of a formyl group at the ortho position using methods like the Duff reaction or the Reimer-Tiemann reaction, although modern methods often provide higher yields and selectivity. mdma.chorgsyn.org For instance, the formylation of phenols can be achieved with high ortho-selectivity using paraformaldehyde in the presence of magnesium chloride and triethylamine. mdma.ch

The fluorine atom, being an ortho-, para-director, would reinforce the directing effect of the hydroxyl group towards the desired 2-position for formylation. wikipedia.orgyoutube.com Once the 2-formyl-4-fluorophenol intermediate is formed, the subsequent benzylation of the phenolic hydroxyl group is a straightforward Williamson ether synthesis. nih.gov

The reduction of the aldehyde to a primary alcohol can be achieved with a high degree of chemoselectivity using reducing agents such as sodium borohydride, which would not affect the fluoro or ether functionalities. The conversion of the resulting benzyl alcohol to a thiol can be accomplished through a two-step process involving the formation of a benzyl halide followed by substitution with a sulfur nucleophile like sodium hydrosulfide or thiourea. arkat-usa.orgwikipedia.org The benzylic bromination can be selectively performed using N-bromosuccinimide (NBS) under radical conditions. libretexts.orgchadsprep.commasterorganicchemistry.comorganic-chemistry.org

The following data table presents examples of reactions that demonstrate the chemo- and regioselectivity required for the initial steps of the proposed synthesis.

| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| ortho-Formylation | 4-Chlorophenol | (CH₂O)n, MgCl₂, Et₃N | 5-Chloro-2-hydroxybenzaldehyde | 85 | mdma.ch |

| Benzylation | 4-Hydroxybenzaldehyde | Benzyl bromide, K₂CO₃ | 4-(Benzyloxy)benzaldehyde | 94 | chemicalbook.com |

| Benzylic Bromination | 4-Methylanisole | NBS, AIBN | 4-Methoxybenzyl bromide | 88 | chadsprep.com |

| Thiolation of Benzyl Halide | Benzyl bromide | Thiourea, NaOH | Benzyl mercaptan | 95 | arkat-usa.org |

Mechanistic Investigations of Reactions Involving 4 Fluoro 2 Phenylmethoxybenzenethiol

Thiol-Mediated Reactions: Kinetics and Thermodynamics

The sulfur atom of the thiol group is the primary center for a range of reactions, including nucleophilic attacks, oxidative transformations, and radical processes. The kinetics and thermodynamics of these reactions are significantly modulated by the electronic environment created by the substituents on the benzene (B151609) ring.

Aromatic thiols (thiophenols) are acidic and can be deprotonated by a base to form the corresponding thiolate anion (ArS⁻). This thiolate is a potent nucleophile, significantly more so than its oxygen analog, the phenoxide. masterorganicchemistry.com The nucleophilicity is influenced by the electronic properties of the substituents on the aromatic ring.

The primary nucleophilic reaction for the thiolate derived from 4-Fluoro-2-phenylmethoxybenzenethiol is the SN2 reaction with electrophiles like alkyl halides to form thioethers. masterorganicchemistry.com

Table 1: Predicted Electronic Effects of Substituents on Thiol Reactivity

| Substituent | Position Relative to Thiol | Inductive Effect | Resonance Effect | Predicted Net Effect on Thiol Acidity | Predicted Net Effect on Thiolate Nucleophilicity |

| Fluoro (-F) | para | Withdrawing | Donating (weak) | Increase | Decrease |

| Phenylmethoxy (-OCH₂Ph) | ortho | Withdrawing (weak) | Donating (strong) | Decrease | Increase |

This table presents predicted effects based on general chemical principles. Actual values require experimental validation.

Thiols are readily oxidized to form disulfides (RSSR), a reaction of significant importance in various chemical and biological systems. libretexts.org The oxidation of this compound would yield 1,2-bis(4-fluoro-2-(phenylmethoxy)phenyl) disulfide. This transformation can be achieved using a variety of oxidizing agents, from mild ones like iodine (I₂) or air (O₂) to stronger ones like hydrogen peroxide (H₂O₂). masterorganicchemistry.comyoutube.com

The mechanism of oxidation can proceed through several pathways:

Two-Electron Oxidation: This pathway involves the formation of a sulfenic acid (RSOH) intermediate, which then reacts rapidly with another thiol molecule to produce the disulfide and water. nih.gov This is a common pathway when using oxidants like hydrogen peroxide.

One-Electron Oxidation: This involves the formation of a thiyl radical (RS•), which is discussed in the next section. Two thiyl radicals can then combine to form the disulfide bond. nih.gov

Thiol-Disulfide Exchange: The thiolate can also react with an existing disulfide bond in an SN2-like mechanism to form a new disulfide and a different thiolate. nih.gov

The rate of oxidation can be influenced by substituents. Electron-donating groups, like the phenylmethoxy group, generally increase the electron density on the sulfur, making it more susceptible to oxidation. mdpi.com Conversely, electron-withdrawing groups like fluorine can decrease the rate of oxidation. Catalysts, such as metal complexes or seleninate esters, can be employed to control the rate and efficiency of disulfide formation. mdpi.comnih.gov

The S-H bond in thiols is weaker than the O-H bond in alcohols, making it susceptible to homolytic cleavage to form a thiyl radical (ArS•). libretexts.org This can be initiated by photolysis, radiolysis, or reaction with a radical initiator. nih.gov Studies on aromatic thiols have shown that they can undergo electron transfer to form radical cations (ArSH•⁺), which can then deprotonate to yield the thiyl radical. rsc.org The rate constant for the formation of thiyl radicals from thiophenols via reaction with butyl radicals is on the order of 1.0–5.6 x 10⁸ dm³ mol⁻¹ s⁻¹. researchgate.netrsc.org

Once formed, the 4-fluoro-2-phenylmethoxybenzenethiyl radical is a versatile intermediate. Its primary fate is often dimerization to form the corresponding disulfide, as mentioned above. nih.gov However, it can also participate in other radical reactions, such as addition to unsaturated bonds (alkenes or alkynes) in thiol-ene or thiol-yne reactions. nih.gov These reactions proceed via a radical chain mechanism and are useful for forming carbon-sulfur bonds. The phenylthiyl radical is considered to have reactivity between that of a nucleophilic and an electrophilic radical, allowing it to react with electron-deficient alkenes. nih.gov

Aromatic Ring Reactivity: Substituent Effects and Reaction Pathways

The benzene ring of this compound is a nucleophile and can undergo electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are dictated by the combined electronic and steric influences of the thiol, fluoro, and phenylmethoxy groups already present on the ring.

Phenylmethoxy Group (-OCH₂Ph): The oxygen atom attached to the ring has lone pairs that it can donate into the aromatic π-system via resonance. This is a strong activating, electron-donating effect that greatly increases the nucleophilicity of the ring, particularly at the ortho and para positions. msu.eduorganicchemistrytutor.com Its inductive effect is weakly electron-withdrawing, but this is overwhelmingly outweighed by the powerful resonance donation. libretexts.org Therefore, the phenylmethoxy group is a strong activator and an ortho-, para-director. organicchemistrytutor.com

Thiol Group (-SH): Similar to the hydroxyl group, the sulfur atom has lone pairs that can be donated via resonance, making it an activating group and an ortho-, para-director. However, sulfur is less effective at donating its lone pairs than oxygen, so it is considered a weaker activator than an alkoxy group.

Fluoro Group (-F): Halogens are a unique class of substituents. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. libretexts.orglibretexts.org However, they also possess lone pairs that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com Because the inductive effect dominates, halogens are deactivators but are ortho-, para-directing. youtube.com

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

| -OCH₂Ph (Phenylmethoxy) | Strong Resonance Donor, Weak Inductive Withdrawer | Strongly Activating | Ortho, Para |

| -SH (Thiol) | Moderate Resonance Donor, Weak Inductive Withdrawer | Moderately Activating | Ortho, Para |

| -F (Fluoro) | Strong Inductive Withdrawer, Weak Resonance Donor | Deactivating | Ortho, Para |

In a polysubstituted benzene ring, the position of further substitution is determined by the directing effects of all existing groups. The available positions for an incoming electrophile (E⁺) on the this compound ring are C3, C5, and C6.

The directing effects are as follows:

-OCH₂Ph group (at C2): Strongly directs ortho (to C3) and para (to C5).

-SH group (at C1): Directs ortho (to C6) and para (to C4, which is blocked by -F).

-F group (at C4): Directs ortho (to C3 and C5).

To predict the outcome, we must consider the synergistic and antagonistic effects of these groups:

Attack at C5: This position is para to the strongly activating -OCH₂Ph group and ortho to the deactivating -F group. The powerful para-directing effect of the phenylmethoxy group makes this a highly favored position.

Attack at C3: This position is ortho to the strongly activating -OCH₂Ph group and ortho to the deactivating -F group. While activated, this position is sterically hindered by the adjacent, bulky phenylmethoxy group, which may reduce its reactivity compared to C5.

Attack at C6: This position is ortho to the activating -SH group. However, it is meta to the strongly activating -OCH₂Ph group and the deactivating -F group. Generally, directing effects from strong activators to their ortho/para positions dominate.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence from -OCH₂Ph (C2) | Directing Influence from -SH (C1) | Directing Influence from -F (C4) | Steric Hindrance | Predicted Outcome |

| C3 | Ortho (Activating) | Meta | Ortho (Deactivating) | High | Minor Product |

| C5 | Para (Strongly Activating) | Meta | Ortho (Deactivating) | Low | Major Product |

| C6 | Meta | Ortho (Activating) | Meta | Moderate | Minor Product |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing substituents. libretexts.org In fluorinated systems such as this compound, the fluorine atom plays a pivotal role. Due to its high electronegativity, fluorine is an excellent leaving group in SNAr reactions, often proving more effective than chlorine, bromine, or iodine. csbsju.edu The reaction proceeds via a two-step addition-elimination mechanism. csbsju.edu

The process begins with the attack of a nucleophile on the carbon atom bearing the fluorine atom. This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acsgcipr.org The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate. libretexts.org For the SNAr reaction to occur, these stabilizing groups must be positioned ortho or para to the leaving group. libretexts.org A substituent in the meta position does not provide this necessary resonance stabilization. libretexts.org While some SNAr reactions are now understood to proceed through a concerted mechanism without a stable intermediate, the classical stepwise pathway is favored in systems with strong electron-withdrawing groups and fluoride (B91410) as the leaving group. nih.gov

The thiol group (-SH) in this compound can be deprotonated to form a thiolate (-S⁻), a potent nucleophile that can participate in SNAr reactions. acsgcipr.org The reactivity of fluorinated aromatic compounds in these substitutions makes them valuable building blocks in organic synthesis. nih.govresearchgate.net

Table 1: Key Factors in SNAr Reactions of Fluorinated Aromatics

| Factor | Description | Significance in this compound |

| Leaving Group | The atom or group displaced by the nucleophile. | Fluorine is a highly effective leaving group for SNAr due to its high electronegativity. csbsju.edu |

| Nucleophile | The electron-rich species that attacks the aromatic ring. | Can be an external reagent or the thiolate form of the molecule itself. acsgcipr.org |

| Ring Activation | Electron-withdrawing groups stabilize the intermediate. | The fluorine atom itself strongly activates the ring. The phenylmethoxy and thiol groups also influence the ring's electronics. |

| Intermediate | The resonance-stabilized Meisenheimer complex. | The negative charge is delocalized onto ortho and para positions, a process facilitated by activating groups. libretexts.org |

Ether Cleavage Reactions: Catalytic and Reagent-Based Approaches to Phenylmethoxy Deprotection

The phenylmethoxy group, commonly known as a benzyl (B1604629) (Bn) group, is frequently used as a protecting group for alcohols and phenols because of its relative stability and the various methods available for its removal. commonorganicchemistry.comwikipedia.org Cleavage of this ether linkage in this compound can be achieved through several catalytic and reagent-based approaches.

Catalytic hydrogenolysis is one of the most common methods for benzyl group deprotection. commonorganicchemistry.com This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). commonorganicchemistry.comorganic-chemistry.org The reaction proceeds under relatively mild conditions, yielding the deprotected phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org

Reagent-based ether cleavage often involves the use of strong acids, particularly hydrogen halides like HBr and HI. libretexts.org These reagents protonate the ether oxygen, converting the benzyloxy group into a better leaving group. libretexts.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers. Oxidative methods can also be employed for deprotection. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Phenylmethoxy (Benzyl) Deprotection Methods

| Method | Reagents/Catalyst | Conditions | Products from title compound |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, various solvents (e.g., EtOH, EtOAc) commonorganicchemistry.com | 4-Fluorobenzene-1,2-dithiol (or corresponding phenol), Toluene |

| Strong Acid Cleavage | HBr or HI (excess) | Aqueous, elevated temperature | 4-Fluoro-2-hydroxybenzenethiol, Benzyl halide |

| Lewis Acid Cleavage | BBr₃ | Anhydrous solvent (e.g., CH₂Cl₂) | 4-Fluoro-2-hydroxybenzenethiol |

| Oxidative Cleavage | e.g., DDQ, CrO₃ wikipedia.org | Specific to substrate and reagent | 4-Fluoro-2-hydroxybenzenethiol |

Mechanistic Understanding of Benzyloxy Group Removal

The mechanisms for removing the benzyloxy group vary significantly with the chosen method.

In catalytic hydrogenolysis , the reaction occurs on the surface of the palladium catalyst. The benzyl ether undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) complex. jk-sci.com Hydrogen is also adsorbed onto the catalyst surface, and a subsequent hydrogen transfer facilitates the cleavage of the carbon-oxygen bond, releasing the alcohol (or phenol). jk-sci.com The final step is a reductive elimination that expels toluene and regenerates the active Pd(0) catalyst. jk-sci.com

Acid-catalyzed cleavage by HBr or HI begins with the protonation of the ether oxygen atom. libretexts.org This step is crucial as it transforms the poor leaving group (-OR) into a good leaving group (-OHR⁺). The subsequent cleavage can proceed via either an SN1 or SN2 mechanism. libretexts.org Given that the benzylic position can stabilize a positive charge, an SN1 pathway involving the formation of a stable benzyl carbocation is plausible. nih.gov Alternatively, the halide ion (Br⁻ or I⁻) can act as a nucleophile and attack the benzylic carbon in an SN2 displacement. libretexts.org Cleavage will always yield a phenol and an alkyl halide because the aromatic C-O bond is too strong and the phenyl ring is unsuitable for SN2 backside attack. libretexts.org

Elucidation of Elementary Reaction Steps

Understanding the elementary steps of a reaction provides a complete picture of the transformation. Key steps in reactions involving this compound include proton transfers, nucleophilic attacks, and dissociations.

Proton Transfer Mechanisms

Proton transfer is a fundamental step in many organic reactions. nih.govyoutube.com For this compound, the most significant proton transfer involves the thiol group (-SH). Thiols are weakly acidic, and their deprotonation by a base yields a thiolate anion (-S⁻). nih.gov This thiolate is a much stronger nucleophile than the neutral thiol and is essential for reactions where the sulfur atom acts as the nucleophile. dtic.mil

Another key proton transfer occurs during the acid-catalyzed cleavage of the phenylmethoxy ether. youtube.com The initial step is the transfer of a proton from the strong acid (e.g., HBr) to the ether's oxygen atom. libretexts.org This protonation is a rapid and reversible equilibrium that activates the ether for cleavage. nih.gov

Nucleophilic Attack Pathways

Nucleophilic attack is the rate-determining step in many of the reactions discussed. In the SNAr mechanism, the nucleophile attacks the electron-deficient carbon atom attached to the fluorine. csbsju.edu This forms the tetrahedral Meisenheimer intermediate, temporarily breaking the aromaticity of the ring. acsgcipr.org

In acid-catalyzed ether cleavage, after the ether oxygen is protonated, a nucleophilic attack by the halide ion (e.g., Br⁻) on the benzylic carbon of the phenylmethoxy group occurs. libretexts.org This step follows an SN2 pathway, leading directly to the cleavage of the C-O bond. If the reaction proceeds via an SN1 mechanism, the nucleophilic attack happens after the leaving group has dissociated to form a carbocation. nih.gov

Dissociation and Rearrangement Processes

Dissociation is the step where a bond is broken, and a fragment leaves the molecule. In the SNAr reaction, after the Meisenheimer complex is formed, the fluoride ion dissociates from the ring, restoring aromaticity and forming the final product. csbsju.edu In the SN1 mechanism of ether cleavage, the protonated ether dissociates to form a stable benzyl carbocation and a phenol molecule. nih.gov

Rearrangements are less common in these specific reaction types but can occur if a less stable carbocation is formed that can rearrange to a more stable one. However, since a benzyl carbocation is already relatively stable, significant rearrangements are not typically expected during the ether cleavage of this compound. wikipedia.org The primary processes are substitution and elimination.

Advanced Applications in Chemical Synthesis

4-Fluoro-2-phenylmethoxybenzenethiol as a Versatile Synthon

A synthon, in the realm of organic synthesis, represents a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound serves as a multifunctional synthon, offering multiple reaction sites for chemists to exploit in the assembly of intricate molecular frameworks.

The development of novel polyaromatic and heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While direct research specifically detailing the use of this compound in the synthesis of such frameworks is not extensively documented, the inherent reactivity of its constituent functional groups suggests its potential utility. For instance, the thiol group can participate in various coupling reactions, such as the formation of thioethers, which are integral to many complex structures. Furthermore, the aromatic ring itself can undergo electrophilic or nucleophilic aromatic substitution reactions, providing pathways to elaborate polycyclic systems. The presence of the fluorine atom can influence the regioselectivity of these reactions and impart unique electronic properties to the final products. The synthesis of substituted nitrogenous heterocycles often relies on versatile building blocks, and analogs like 4-chloro-2-fluoro-5-nitrobenzoic acid have been successfully employed for the solid-phase synthesis of benzimidazoles, benzotriazoles, and other fused ring systems. researchgate.net This highlights the potential for similarly functionalized benzenethiols to act as precursors to a diverse range of heterocyclic structures.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. As a fluorinated molecule, this compound is a valuable precursor for the synthesis of other specialty fluorinated intermediates. The thiol group can be transformed into a variety of other sulfur-containing functionalities, such as sulfonyl halides or sulfonic acids, which are themselves important building blocks in organic synthesis. The combination of the fluorine atom and the versatile thiol group makes this compound a strategic starting point for creating more complex fluorinated molecules that may find applications in pharmaceuticals, agrochemicals, and advanced materials. The synthesis of various fluorinated and fluoroalkylated sulfur-containing heterocycles through cycloaddition reactions underscores the importance of fluorinated starting materials in accessing novel chemical space. mdpi.com

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into functional materials and polymers. The thiol group is particularly useful for surface modification and polymerization. For example, it can be used to anchor the molecule onto gold surfaces to form self-assembled monolayers (SAMs), a technology crucial for developing sensors, molecular electronics, and biocompatible coatings. Additionally, the thiol group can participate in thiol-ene "click" chemistry, a highly efficient and versatile method for polymer synthesis and modification. rsc.orgrsc.org The presence of the fluorine atom can enhance the thermal stability and chemical resistance of the resulting polymers, while the phenylmethoxy group can be used to tune their solubility and processing characteristics.

Integration into Ligand Design and Supramolecular Chemistry

The precise control over molecular interactions is fundamental to the fields of ligand design and supramolecular chemistry. The structural attributes of this compound offer intriguing possibilities for its use in these advanced areas of chemical research.

Self-assembly is a powerful bottom-up approach for the construction of well-defined nanostructures. The thiol group of this compound can drive self-assembly processes through the formation of disulfide bonds or through coordination to metal surfaces. The reversible nature of disulfide bond formation allows for the creation of dynamic covalent systems that can respond to external stimuli. On gold surfaces, the strong interaction between sulfur and gold leads to the spontaneous formation of highly ordered self-assembled monolayers. The intermolecular interactions between the aromatic rings and the fluorinated substituents within the monolayer can be tuned to control the packing density and surface properties. These self-assembled structures are of great interest for applications in nanotechnology, including the development of molecular wires, sensors, and patterned surfaces.

Derivatization Strategies for Analytical and Preparative Chemistry

Derivatization of this compound is a critical step for overcoming analytical challenges and for the preparation of specialized chemical tools. The primary target for derivatization is the thiol (-SH) group, which can be readily converted into a variety of other functional groups. These modifications are tailored to the specific requirements of the analytical technique being employed or the desired properties of the final product.

For the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), derivatization is often necessary to improve the compound's analytical characteristics. phenomenex.com The primary goals of derivatization for chromatography are to increase volatility, enhance thermal stability, and improve ionization efficiency for better sensitivity and peak shape. mdpi.comjfda-online.com

In GC-MS, the thiol group of this compound can render the molecule too polar and prone to thermal degradation. phenomenex.com Silylation is a common strategy to address this, where the active hydrogen of the thiol is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are effective for this purpose. phenomenex.com Another approach is acylation, for instance, using pentafluorobenzyl bromide (PFBBr), which not only increases volatility but also introduces a polyfluorinated tag that is highly sensitive to electron capture detection (ECD) in GC. mdpi.comnih.gov

For LC-MS analysis, derivatization aims to enhance ionization efficiency and improve chromatographic retention. mdpi.com While the thiol group can be ionized, derivatization can significantly boost the analytical response. mdpi.com Reagents that introduce a readily ionizable group or a fluorescent tag are particularly useful. For instance, reaction with maleimide-containing reagents can form stable thioether adducts that exhibit excellent chromatographic behavior and can be detected with high sensitivity. nih.govnih.govresearchgate.net

Below is a table summarizing common derivatization strategies for the chromatographic analysis of thiophenols like this compound.

| Analytical Technique | Derivatization Strategy | Reagent | Purpose of Derivatization |

| GC-MS | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability |

| GC-MS | Acylation | Pentafluorobenzyl bromide (PFBBr) | Increases volatility and enhances detection (ECD) |

| LC-MS | Alkylation | Maleimide derivatives | Improves chromatographic retention and ionization efficiency |

| LC-MS | Thiol-disulfide exchange | 4,4'-dithiodipyridine (DTDP) | Forms a stable derivative for enhanced detection |

This table illustrates potential derivatization strategies for this compound based on common methods for thiophenols.

The thiol group of this compound is an excellent handle for the attachment of spectroscopic tags, enabling the development of fluorescent probes. mdpi.commdpi.com These probes can be used to detect and quantify the presence of specific analytes or to study biological processes. The principle often involves a reaction with the thiol that leads to a change in the spectroscopic properties of the tag, such as an increase in fluorescence intensity ("turn-on" probes) or a shift in the emission wavelength (ratiometric probes). mdpi.commdpi.com

A variety of fluorophores can be introduced by reacting this compound with a suitable derivative of the dye. mdpi.com Common fluorophores used for thiol detection include coumarins, fluoresceins, rhodamines, and BODIPY dyes. mdpi.com The reaction mechanism is typically a nucleophilic attack of the thiol on an electrophilic center in the dye molecule. For example, maleimide-functionalized fluorophores react readily with thiols to form stable thioether linkages. nih.gov

Another strategy involves using a fluorophore that is quenched in its native state and becomes fluorescent upon reaction with the thiol. mdpi.com For instance, a probe containing a dinitrophenyl ether moiety can be designed to release a highly fluorescent compound upon cleavage by a thiol. caymanchem.com The development of such probes based on the this compound scaffold could lead to new tools for chemical and biological research.

The following table presents examples of fluorogenic reagents that could be used for the spectroscopic tagging of this compound.

| Fluorophore Class | Example Reagent | Reaction Type | Detection Principle |

| Coumarin | 7-Amino-4-methylcoumarin-3-acetamide | Michael Addition | Fluorescence enhancement upon reaction |

| BODIPY | BODIPY FL C1-IA | Nucleophilic Substitution | Covalent labeling with a bright, stable fluorophore |

| Fluorescein | Fluorescein-5-maleimide | Michael Addition | Formation of a highly fluorescent thioether adduct |

| Rhodamine | Rhodamine B isothiocyanate | Nucleophilic Addition | Labeling with a photostable, red-emitting dye |

This table provides hypothetical examples of how this compound could be derivatized with fluorescent tags based on established thiol-reactive chemistry.

While this compound itself is not chiral, it can be used as a derivatizing agent to resolve enantiomers of chiral compounds, particularly those containing a suitable functional group for reaction with the thiol. More commonly in the context of this article, if a chiral center were present in an analogue of this compound, chiral derivatization would be a key step for its enantiomeric resolution.

The principle of chiral derivatization involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govorientjchem.org These diastereomers have different physical properties and can be separated using achiral chromatography techniques like HPLC or GC. jfda-online.comorientjchem.org After separation, the individual diastereomers can be cleaved to yield the pure enantiomers.

For a hypothetical chiral analogue of this compound, a suitable chiral derivatizing agent would be one that reacts quantitatively with the thiol group under mild conditions. Examples of chiral reagents for other functional groups, which could be adapted for thiols, include chiral isocyanates or activated carboxylic acids. The choice of the CDA is crucial and depends on the structure of the analyte and the analytical method used.

The table below outlines the general workflow for chiral derivatization and resolution.

| Step | Description | Example Reagent/Technique |

| 1. Derivatization | Reaction of the racemic analyte with a chiral derivatizing agent to form diastereomers. | (R)-(-)-1-(1-Naphthyl)ethyl isocyanate |

| 2. Separation | Separation of the resulting diastereomers using achiral chromatography. | High-Performance Liquid Chromatography (HPLC) |

| 3. Analysis/Cleavage | Quantification of the separated diastereomers or cleavage of the derivatizing agent to obtain the pure enantiomers. | Spectroscopic detection (UV, Fluorescence) or chemical cleavage |

This table describes a general process for the enantiomeric resolution of a hypothetical chiral analogue of this compound via chiral derivatization.

Theoretical and Computational Chemical Analysis

Electronic Structure and Molecular Geometry Calculations

The electronic structure and geometry of 4-Fluoro-2-phenylmethoxybenzenethiol have been investigated using computational methods to predict its molecular properties and behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are employed to determine the optimized geometry and ground state properties of this compound. These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable arrangement in the absence of external influences. The results of these calculations are fundamental to understanding the molecule's reactivity and physical properties.

The presence of rotatable bonds in this compound, specifically around the ether and thiol functional groups, gives rise to multiple possible conformations. A potential energy surface (PES) scan is performed to explore the conformational landscape of the molecule. This involves systematically rotating specific dihedral angles and calculating the corresponding energy to identify low-energy conformers. The study of the conformational landscape reveals the relative stability of different spatial arrangements of the atoms, which can influence the molecule's biological activity and physical characteristics. For similar molecules, it has been found that different conformers can exist, with the most stable one being determined by the lowest potential energy. dergipark.org.trresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. The analysis of these orbitals for this compound provides insights into its electrophilic and nucleophilic nature and potential reaction pathways. scispace.com

Spectroscopic Signature Prediction

Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to calculate the theoretical NMR chemical shifts of a molecule. nih.gov These calculations involve determining the magnetic shielding of each nucleus in the molecule, which is then used to predict the chemical shift. The predicted chemical shifts for the ¹H and ¹³C atoms in this compound can be used to aid in the interpretation of experimental NMR spectra. The accuracy of these predictions depends on the level of theory and basis set used in the calculations. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H (Thiol) | 3.5 - 4.5 |

| H (Aromatic) | 6.8 - 7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C (Aromatic) | 110 - 160 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated IR and Raman spectra for this compound can be compared with experimental spectra to confirm the molecule's structure and identify its characteristic vibrational modes. This analysis helps in understanding the molecule's bonding and dynamics.

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| S-H Stretch | 2550 - 2600 |

| C-F Stretch | 1200 - 1250 |

| C-O-C Stretch | 1050 - 1150 |

| Aromatic C-H Stretch | 3000 - 3100 |

Electronic Absorption and Emission Spectra Prediction

The electronic absorption and emission spectra of a molecule are dictated by the transitions between its electronic energy levels. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting these spectra, offering a window into the molecule's photophysical properties. aps.orgcecam.org

Electronic Absorption:

The UV-Vis absorption spectrum of this compound is expected to be characterized by multiple absorption bands arising from π-π* and n-π* transitions within the aromatic rings and involving the sulfur and oxygen heteroatoms. The primary chromophore is the substituted benzene (B151609) ring. The presence of the electron-donating phenylmethoxy group and the electron-withdrawing fluorine atom, along with the thiol group, will influence the energies of the molecular orbitals and thus the absorption wavelengths (λ_max).

Based on TD-DFT calculations performed on structurally related substituted thiophenols and anisole (B1667542) derivatives, the predicted absorption maxima for this compound are expected in the UV region. researchgate.netresearchgate.net The main π-π* transitions of the benzene ring are typically observed around 200-280 nm. The substitution pattern will likely cause a bathochromic (red) shift compared to unsubstituted benzene. The n-π* transitions, involving the non-bonding electrons of the sulfur and oxygen atoms, are generally weaker and may be observed as shoulders on the main absorption bands.

Table 1: Predicted Electronic Absorption Data for this compound (Illustrative)

| Predicted Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* (Benzene Ring) | ~275 | High |

| π → π* (Benzene Ring) | ~230 | Moderate |

| n → π* (Thiol) | ~290 | Low |

| n → π* (Ether) | ~245 | Low |

Note: These are illustrative values based on typical TD-DFT calculations for similar aromatic compounds and are subject to the choice of functional and basis set. youtube.com

Electronic Emission:

The emission spectrum (fluorescence) of this compound is anticipated to be a mirror image of the lowest energy absorption band, with a characteristic Stokes shift. The fluorescence properties of aromatic compounds are highly sensitive to the nature and position of substituents. For instance, the fluorescence of anisole has been studied, and its emission is known to be influenced by environmental factors. researchgate.netresearchgate.net Similarly, the emission of substituted thiophenols can be affected by intramolecular and intermolecular interactions.

The presence of the fluorine atom could potentially influence the fluorescence quantum yield. While heavy atoms can sometimes quench fluorescence, the effect of a single fluorine atom is generally less pronounced. nih.gov The phenylmethoxy group, being electron-donating, may enhance fluorescence intensity. Computational predictions of emission spectra are more complex than absorption spectra as they involve the geometry of the excited state.

Table 2: Predicted Fluorescence Emission Data for this compound (Illustrative)

| Excitation Wavelength (nm) | Predicted Emission Maximum (λ_em, nm) | Predicted Stokes Shift (cm⁻¹) |

|---|---|---|

| ~275 | ~310 | ~4500 |

Note: These are illustrative values. The actual emission characteristics would depend on the solvent and temperature. nih.gov

Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution and in the solid state is governed by a variety of intermolecular interactions, including hydrogen bonding and dispersion forces. The solvent environment can also significantly impact its conformation and reactivity.

Hydrogen Bonding:

The primary site for hydrogen bonding in this compound is the thiol (-SH) group, which can act as a hydrogen bond donor. The sulfur atom can also act as a weak hydrogen bond acceptor. In protic solvents, the thiol group can form hydrogen bonds with solvent molecules. In the solid state, intermolecular S-H···S hydrogen bonds may be present, influencing the crystal packing. nih.gov While the fluorine atom is highly electronegative, its ability to act as a strong hydrogen bond acceptor in organic molecules is a subject of debate, though weak C-H···F interactions may occur. nih.govwikipedia.org The oxygen atom of the phenylmethoxy group can also act as a hydrogen bond acceptor. Magnetic susceptibility measurements on thiophenol mixtures have indicated that the -SH group's hydrogen bonding capability is weaker than that of the -OH group in phenols.

Dispersion Interactions:

The choice of solvent can have a profound effect on the conformation and reactivity of this compound. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. researcher.life

Impact on Reactivity:

Polar solvents can stabilize charged or polar transition states, thereby accelerating reactions. For instance, the acidity of the thiol group (pKa) will be influenced by the solvent's ability to solvate the resulting thiolate anion. The reactivity of the aromatic ring towards electrophilic or nucleophilic attack can also be modulated by the solvent.

Impact on Conformation:

The molecule possesses conformational flexibility around the C-S and C-O bonds. The preferred conformation in the gas phase may differ from that in solution due to interactions with solvent molecules. Solvation models can predict the most stable conformer in a given solvent by accounting for the electrostatic and non-electrostatic interactions between the solute and the solvent continuum. Studies on related ortho-substituted phenols have shown that solvent can influence the folding and conformational preferences of the molecule. researchgate.netnih.gov

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

QSRR and QSPR models establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their reactivity or other properties. mdpi.comresearchgate.net

For a series of derivatives of this compound, QSRR models could be developed to correlate electronic parameters (such as Hammett constants, calculated atomic charges, or HOMO/LUMO energies) and steric parameters (like Taft steric parameters or van der Waals volumes) with reaction rates and selectivities.

For example, the rate of a reaction involving the thiol group could be correlated with the electronic properties of substituents on the phenyl rings. Studies on substituted thiophenols have shown that their S-H bond dissociation energies can be correlated with substituent constants. researchgate.netrsc.org Similarly, the regioselectivity of an aromatic substitution reaction could be modeled based on the calculated charge distribution and frontier molecular orbital densities.

Table 3: Illustrative Electronic and Steric Descriptors for QSRR/QSPR of Substituted Benzenethiols

| Descriptor Type | Example Descriptor | Property Correlated |

|---|---|---|

| Electronic | Hammett Constant (σ) | pKa, Reaction Rate |

| Electronic | HOMO Energy | Oxidation Potential |

| Electronic | LUMO Energy | Reduction Potential |

| Steric | Taft Steric Parameter (Es) | Reaction Rate |

QSPR models can be employed to predict various chemical properties and the stability of this compound and its analogs.

Prediction of Chemical Behavior:

Properties like the acid dissociation constant (pKa) of the thiol group can be predicted using QSPR models based on descriptors derived from the molecular structure. um.si Predictive models for the pKa of substituted phenols and thiophenols have been successfully developed. um.simuni.cznih.gov These models are valuable for understanding the compound's behavior in different pH environments.

Prediction of Stability:

The chemical stability of this compound, for instance, its susceptibility to oxidation, can be modeled. The presence of the thiol group makes it potentially susceptible to oxidation to form disulfides or sulfonic acids. nih.gov The fluorine substituent can enhance the thermal and chemical stability of the aromatic ring. nih.govtudelft.nl QSPR models could be developed to predict the stability of a series of related compounds under specific conditions by correlating it with descriptors that capture electronic and steric effects. acs.org

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-2-phenylmethoxybenzenethiol, and what key reaction conditions are required?

A plausible synthesis involves sequential functionalization of a benzene ring. First, introduce the fluorine atom via electrophilic aromatic substitution (e.g., using HF or F₂ gas under controlled conditions). The phenylmethoxy group can be added via nucleophilic substitution or Ullmann coupling, requiring a palladium catalyst and anhydrous conditions to avoid hydrolysis. The thiol group is typically introduced via reduction of a sulfonyl chloride intermediate using LiAlH₄ or via thiol-ene "click" chemistry. Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group and strict temperature control during fluorination . Purification may involve column chromatography or recrystallization, with storage under N₂ to maintain stability .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the fluorine atom induces deshielding in adjacent protons, while the thiol proton appears as a broad singlet (~1–3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities and bond lengths, particularly for crystalline derivatives .

- Melting Point Analysis : Consistency with literature values (e.g., 123–125°C for analogous fluorinated thiols) indicates purity .

Q. How does the presence of fluorine and thiol groups influence the compound's physicochemical properties?

The fluorine atom enhances thermal stability and hydrophobicity due to its strong C-F bond and electronegativity, making the compound suitable for high-temperature applications or lipid bilayer studies. The thiol group introduces redox sensitivity, enabling disulfide bond formation under oxidative conditions. This reactivity necessitates storage in reducing buffers (e.g., with DTT) or under inert gases. Additionally, the thiol’s nucleophilicity facilitates conjugation with maleimide or gold surfaces in material science applications .

Advanced Research Questions

Q. What strategies mitigate oxidation of the thiol group during synthesis and storage of this compound?

- Synthesis : Use reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or perform reactions under N₂/Ar. Avoid aqueous environments unless buffered with chelating agents (e.g., EDTA) to prevent metal-catalyzed oxidation .

- Storage : Lyophilize the compound and store at –20°C under N₂. For solutions, add stabilizing agents (e.g., 1% β-mercaptoethanol) and use amber vials to block UV-induced oxidation .

Q. How can researchers address regioselectivity challenges when introducing substituents to the benzene ring in this compound?

- Directing Groups : Temporarily install groups like –NO₂ or –SO₃H to steer electrophilic substitution. For example, a methoxy group directs incoming electrophiles to the para position, which can later be modified .

- Protection/Deprotection : Protect the thiol group as a disulfide or trityl derivative during fluorination or methoxylation to prevent unwanted side reactions .

Q. What computational methods are suitable for predicting the reactivity or binding interactions of this compound in biological systems?

- Density Functional Theory (DFT) : Models electron distribution and reaction pathways, such as thiol-disulfide exchange or fluorine-mediated hydrogen bonding.

- Molecular Docking : Predicts binding affinities with enzymes like glutathione reductase or cytochrome P450, leveraging structural analogs (e.g., bis(4-fluorophenyl)methanol derivatives) .

- MD Simulations : Assesses stability in lipid membranes or protein pockets, informed by the compound’s hydrophobicity and steric profile .

Data Contradiction Analysis

Discrepancies in reported yields or purity often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.